![molecular formula C24H26FN5O3S B2494434 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-95-5](/img/structure/B2494434.png)
5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a broader class of triazole derivatives known for their versatile applications in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied for their potential as antimicrobial, antifungal, and anti-inflammatory agents, among others. The interest in such derivatives stems from their structural versatility and the ease with which they can be modified to enhance their pharmacological profiles (Bektaş et al., 2010).
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. A multi-step process may include the formation of Schiff bases and Mannich base derivatives, leveraging morpholine or methyl piperazine as amine components to achieve the desired triazole core structure. This methodology allows for the introduction of diverse substituents, enabling the synthesis of a wide range of triazole derivatives with varying properties (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the compound of interest, is characterized by the presence of a triazole ring, which may be further substituted with various functional groups. These modifications significantly influence the compound's electronic configuration, molecular geometry, and intermolecular interactions, impacting its biological activity and pharmacokinetics. Crystal structure analysis often reveals the presence of hydrogen bonding, pi-pi stacking interactions, and other non-covalent interactions that stabilize the compound's structure (Hwang et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, depending on their specific substituents and the reaction conditions. These may include nucleophilic substitution, cycloaddition, and electrophilic substitution reactions, among others. The chemical properties of these compounds, such as reactivity and stability, are largely determined by the nature of the substituents attached to the triazole ring and the overall molecular structure (Montazeri et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their pharmacological applications. These properties are influenced by the compound's molecular structure and the nature of its substituents. For instance, the presence of hydrophobic or hydrophilic groups can significantly affect the compound's solubility in various solvents, which in turn influences its bioavailability (Wujec & Typek, 2023).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are key to understanding the compound's behavior in biological systems. These properties are determined by the electronic structure of the molecule, which is influenced by the presence and position of electron-donating or electron-withdrawing groups within the molecule. The chemical properties play a significant role in the compound's mechanism of action, including its interaction with biological targets (Taha, 2008).
Wirkmechanismus
Target of Action
The compound contains a piperazine ring, which is a common feature in many bioactive molecules. Piperazine derivatives often exhibit affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors .
Mode of Action
While the exact interaction of this compound with its targets is unknown, many piperazine derivatives function as agonists or antagonists at their target receptors, modulating the receptor’s activity .
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3S/c1-15-26-24-30(27-15)23(31)22(34-24)21(16-8-9-19(32-2)20(14-16)33-3)29-12-10-28(11-13-29)18-7-5-4-6-17(18)25/h4-9,14,21,31H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFTJYCXPQRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)
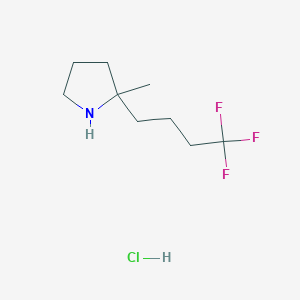
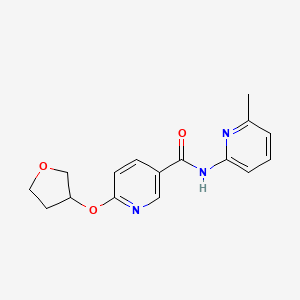
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)
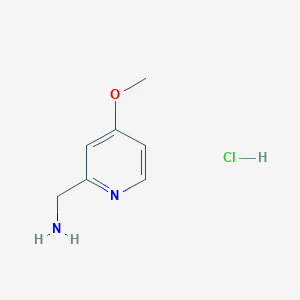
![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
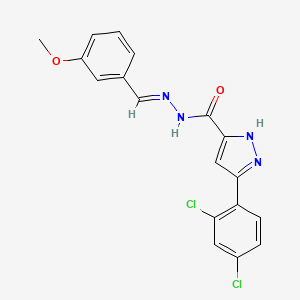
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

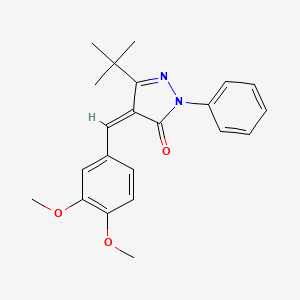
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)